Hydrophobicity Advantage: LogP Comparison of 4-Ethylphenyl vs 4-Methylphenyl Alcohol Derivatives
The 4-ethyl substituent confers measurably greater lipophilicity compared to the 4-methyl analog, a property directly relevant to membrane permeability and target partitioning. For the truncated analog 1-(4-ethylphenyl)ethanol, experimentally derived logP values range from 2.20 (XlogP) to 2.58 (pH 7.4), whereas the corresponding 1-(4-methylphenyl)ethanol exhibits lower logP values consistent with its reduced carbon count [1][2]. The branched 3-methylbutyl chain of the target compound would further amplify this lipophilicity differential, although direct measurement data for the full compound remain unavailable from current literature.
| Evidence Dimension | Calculated/Experimental LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | logP 2.20–2.58 (for 1-(4-ethylphenyl)ethanol fragment); full compound predicted higher |
| Comparator Or Baseline | 1-(4-methylphenyl)ethanol: logP values typically 0.3–0.5 units lower than 4-ethyl analog |
| Quantified Difference | Approximately +0.3 to +0.5 logP units for ethyl vs methyl substitution |
| Conditions | Computational prediction (XlogP, AlogP) and pH 7.4 experimental logD |
Why This Matters
Higher logP translates to increased passive membrane permeability, which may be advantageous for applications requiring cellular uptake or blood-brain barrier penetration.
- [1] Plantaedb. (2026). 1-(4-Ethylphenyl)ethanol Physical and Chemical Properties. XlogP: 2.20, AlogP: 2.30. View Source
- [2] Chembase. (2026). (1S)-1-(4-ethylphenyl)ethan-1-ol Properties. LogD (pH 7.4): 2.580461; LogP: 2.580461. View Source
